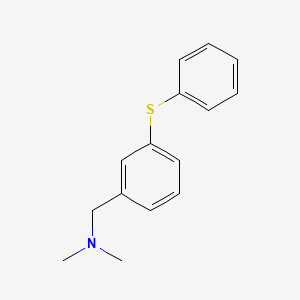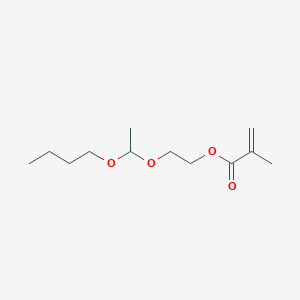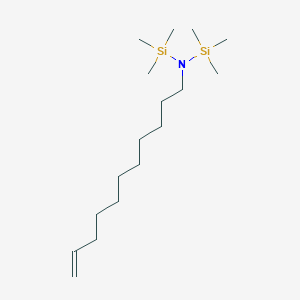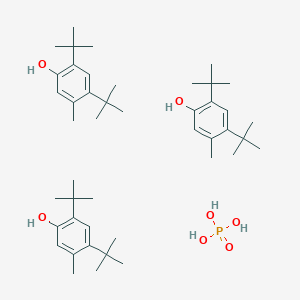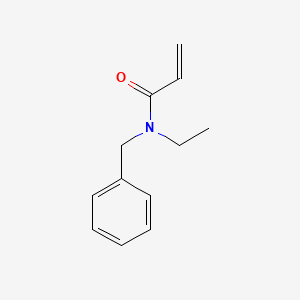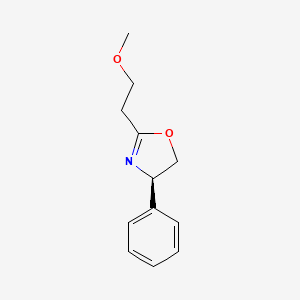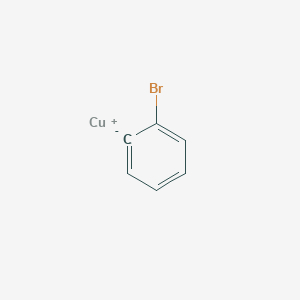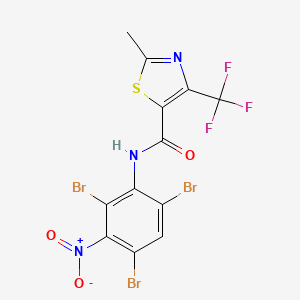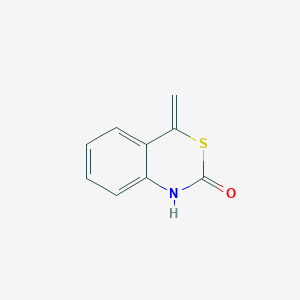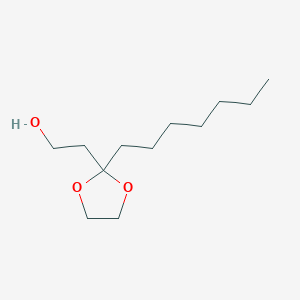
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C12H24O3 It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The general reaction conditions include:
Reactants: Heptanal and ethylene glycol
Catalyst: Acid catalyst such as p-toluenesulfonic acid
Solvent: Toluene
Temperature: Reflux conditions
Water Removal: Dean-Stark apparatus to continuously remove water formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of efficient water removal techniques and optimized reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Heptanoic acid or heptanal
Reduction: Heptanol or heptane
Substitution: Heptyl chloride or heptyl bromide
Aplicaciones Científicas De Investigación
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-ol
- 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethan-1-ol
- 2-(1,3-Dioxolan-2-yl)ethan-1-ol
Uniqueness
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxolanes
Propiedades
Número CAS |
161838-89-7 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-(2-heptyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-12(8-9-13)14-10-11-15-12/h13H,2-11H2,1H3 |
Clave InChI |
GDBXOEXCGUPJTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(OCCO1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
